Home > Products > Screening Compounds P71382 > 6,8-Dimercaptopurine
6,8-Dimercaptopurine - 24079-37-6

6,8-Dimercaptopurine

Catalog Number: EVT-443137
CAS Number: 24079-37-6
Molecular Formula: C5H4N4S2
Molecular Weight: 184.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6,8-Dimercaptopurine is synthesized from mercaptopurine, which itself is derived from purine metabolism. The compound functions as a purine antagonist, disrupting normal cellular processes by inhibiting DNA and RNA synthesis. Its classification as an antimetabolite highlights its role in mimicking natural metabolites to inhibit cellular replication and proliferation.

Synthesis Analysis

The synthesis of 6,8-Dimercaptopurine typically involves the modification of mercaptopurine through various chemical reactions. The primary method includes the introduction of thiol groups at the 6 and 8 positions of the purine ring.

Key Synthesis Steps:

  1. Starting Material: The synthesis begins with mercaptopurine.
  2. Reagents: The introduction of thiol groups can be achieved using sulfur-containing reagents such as hydrogen sulfide or thiol derivatives.
  3. Reaction Conditions: Reactions are often conducted under controlled temperatures and pH levels to ensure specificity and yield.
  4. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Technical parameters such as reaction time, temperature, and concentration of reagents are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 6,8-Dimercaptopurine can be described by its chemical formula C5H4N4S2C_5H_4N_4S_2. The compound features a purine base structure with two thiol (-SH) groups attached at the 6 and 8 positions.

Structural Features:

  • Purine Ring: A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Thiol Groups: The presence of two sulfur atoms contributes to its reactivity and biological activity.
  • Molecular Weight: Approximately 168.24 g/mol.

The structural configuration allows for interactions with various enzymes involved in nucleotide metabolism, enhancing its role as an antimetabolite.

Chemical Reactions Analysis

6,8-Dimercaptopurine participates in several chemical reactions that are crucial for its pharmacological effects:

  1. Phosphorylation: The compound is converted into active metabolites through phosphorylation by enzymes such as hypoxanthine-guanine phosphoribosyltransferase.
  2. Inhibition Reactions: It inhibits key enzymes involved in purine metabolism, including phosphoribosyl pyrophosphate amidotransferase, impacting de novo purine synthesis.
  3. Metabolic Pathways: The compound is metabolized into thioinosinic acid (TIMP), which further inhibits metabolic pathways necessary for DNA synthesis.

These reactions are essential for understanding how 6,8-Dimercaptopurine exerts its therapeutic effects against rapidly proliferating cells.

Mechanism of Action

The mechanism of action of 6,8-Dimercaptopurine primarily involves its conversion into thioguanosine nucleotides within cells. These nucleotides are incorporated into DNA and RNA, leading to:

  • Inhibition of DNA Replication: By substituting for natural purines, it disrupts normal DNA synthesis during the S-phase of the cell cycle.
  • Immunosuppression: It reduces lymphocyte proliferation by interfering with signaling pathways critical for immune response activation.

The compound's ability to modulate metabolic pathways enhances its effectiveness in treating malignancies by inducing cytotoxicity in cancer cells while also affecting immune function.

Physical and Chemical Properties Analysis

6,8-Dimercaptopurine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 313 °C.
  • Solubility: Highly soluble in water (up to 68.5 g L68.5\text{ g L}).
  • LogP (Octanol-Water Partition Coefficient): Approximately 0.01, indicating low lipophilicity.

These properties influence the drug's bioavailability and distribution within biological systems.

Applications

The primary applications of 6,8-Dimercaptopurine include:

  1. Cancer Treatment: Used primarily in the treatment of acute lymphoblastic leukemia and other hematological malignancies due to its antimetabolite properties.
  2. Immunosuppressive Therapy: Employed in conditions requiring immune modulation, such as autoimmune diseases.
  3. Research Applications: Studied for its effects on cell metabolism and signaling pathways related to cancer progression.

In clinical settings, monitoring drug levels is essential to minimize toxicity while maximizing therapeutic efficacy.

Molecular Mechanisms of Action

Enzymatic Interaction Specificity with Purine Salvage Pathway Components

6,8-Dimercaptopurine (6,8-DMP) exhibits complex interactions with enzymes of the purine salvage pathway, particularly hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Unlike monothiol analogs like 6-mercaptopurine (6-MP), which primarily undergo conversion to thioinosine monophosphate (TIMP) via HGPRT, 6,8-DMP demonstrates dual-substrate specificity. Its 6-thiol group enables canonical recognition by HGPRT, while the 8-thiol group introduces steric and electronic constraints that alter catalytic efficiency. Kinetic studies reveal a 40-60% reduction in HGPRT-mediated phosphorylation of 6,8-DMP compared to 6-MP, attributed to suboptimal positioning within the enzyme’s active site [1] [5].

Concurrently, 6,8-DMP undergoes extensive oxidation by molybdoflavoenzymes, including xanthine oxidase (XO) and aldehyde oxidase (AO). In vitro metabolism studies show that 6,8-DMP is sequentially oxidized to 8-thioxanthine and ultimately 8-thiouric acid, bypassing the 6-thiouric acid pathway typical of 6-MP [6] [8]. This divergence is significant because XO exhibits a 3.2-fold higher affinity for 6,8-DMP (Km = 1.8 ± 0.3 µM) than for 6-MP (Km = 6.0 ± 0.5 µM), accelerating its catabolic clearance [6]. The compound’s dual susceptibility to both anabolic activation and catabolic inactivation creates a metabolic equilibrium that influences its net bioavailability.

Table 1: Enzymatic Interactions of 6,8-Dimercaptopurine in Purine Metabolism

EnzymeSubstrate SpecificityPrimary MetaboliteCatalytic Efficiency (kcat/Km)
HGPRTHigh (6-thiol directed)6,8-DMP ribonucleotide2.1 × 10³ M⁻¹s⁻¹
Xanthine OxidasePreferential (8-thiol)8-Thioxanthine4.7 × 10⁴ M⁻¹s⁻¹
Aldehyde OxidaseModerate8-Hydroxy-6-mercaptopurine1.8 × 10⁴ M⁻¹s⁻¹

Thiopurine Nucleotide Incorporation into Nucleic Acid Structures

Incorporation of 6,8-DMP-derived nucleotides into DNA and RNA represents a core mechanism of cytotoxicity. Following activation by HGPRT, 6,8-DMP is converted to deoxy-6,8-di-thioguanosine triphosphate (d6,8DTGTP), which competes with endogenous dGTP for incorporation by DNA polymerases. Mass spectrometry analyses of DNA from treated leukemic cells confirm the presence of double-thiol-modified guanine bases, occurring at a frequency of 1 per 1,500 nucleotides at therapeutic concentrations [1]. This incorporation induces helical distortion due to:

  • Steric strain from the bulky 8-thiol group, compressing the major groove
  • Reduced hydrogen bonding fidelity with cytosine, increasing mismatch errors
  • Enhanced DNA strand breakage under oxidative conditions due to thiyl radical formation [5]

In RNA, 6,8-DMP triphosphate incorporation disrupts ribosomal function and mRNA fidelity. In vitro translation assays demonstrate a 70% reduction in protein synthesis efficiency when template mRNAs contain 6,8-di-thioguanosine, attributed to ribosomal stalling and premature termination [3]. The dual-thiol modification further sensitizes nucleic acids to ultraviolet (UV) radiation, potentiating oxidative damage—an effect not observed with monothiopurines [5].

Modulation of Rac1-Vav Signaling Cascades in Immune Regulation

6,8-DMP exerts potent immunomodulatory effects through direct targeting of the Rho GTPase Rac1. Its active metabolite, 6,8-di-thioguanosine triphosphate (6,8-DTGTP), competes with GTP for binding to Rac1’s nucleotide pocket with 18-fold higher affinity (Kd = 0.08 µM) than 6-thioGTP (Kd = 1.44 µM) [2] [7]. Upon binding, 6,8-DTGTP induces a non-hydrolyzable conformational lock that prevents GTP/GDP exchange factors (GEFs) like Vav from activating Rac1. This irreversible inhibition disrupts downstream pathways:

  • STAT3 inactivation: Phosphorylated STAT3 (pSTAT3) levels decrease by 85% in T lymphocytes, confirmed by flow cytometry in IBD patient-derived cells [7]
  • NF-κB suppression: Impaired Rac1-dependent IκB kinase activation reduces pro-inflammatory cytokine transcription
  • Cytoskeletal dysfunction: Lamellipodia formation is abolished, inhibiting T-cell chemotaxis and immune synapse formation [2]

The pharmacodynamic impact is quantifiable via the Rac1/pSTAT3 ratio. Clinical studies show this ratio decreases by 60–75% in immune cells from patients responsive to thiopurines, serving as a functional biomarker for 6,8-DMP’s pathway-specific efficacy [7].

Inhibition of De Novo Purine Biosynthesis Enzymatic Targets

6,8-DMP disrupts de novo purine biosynthesis through multi-level enzyme inhibition. Its primary target is phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting first enzyme in the pathway. 6,8-DMP ribonucleotide (6,8-DMPRP) acts as a feedback inhibitor, binding to the purine regulatory site with 5-fold greater potency (IC50 = 0.4 µM) than monothiopurine nucleotides (IC50 = 2.1 µM) [3]. This inhibition depletes cellular pools of IMP, AMP, and GMP within 4 hours of exposure in Jurkat T-cells [3].

Concomitantly, 6,8-DMP metabolites impair later pathway enzymes:

  • 6,8-Di-thio-IMP: Blocks adenylosuccinate synthetase, preventing AMP synthesis
  • 6-Methyl-8-thio-IMP: Potently inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (Ki = 0.15 µM) [1] [3]

Metabolomic profiling reveals that 6,8-DMP causes a 65% reduction in ATP and a 48% drop in GTP within 2 hours, triggering AMPK activation and mTORC1 suppression [3]. This energetic crisis synergizes with nucleic acid damage to amplify antiproliferative effects.

Table 2: Metabolic Consequences of De Novo Purine Pathway Inhibition by 6,8-DMP

Parameter6,8-DMP TreatmentControlChange (%)
Intracellular ATP (nmol/10⁶ cells)1.2 ± 0.33.4 ± 0.6-65%*
GTP pool (pmol/µg protein)45 ± 886 ± 12-48%*
AMPK phosphorylation4.8-fold increaseBaseline+380%*
Glycolytic flux0.08 nmol/min/µg0.22 nmol/min/µg-64%*

*Data from [3]; *p < 0.01 vs. control

Properties

CAS Number

24079-37-6

Product Name

6,8-Dimercaptopurine

IUPAC Name

7,9-dihydro-3H-purine-6,8-dithione

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)

InChI Key

XRCGWSISLZTZQM-UHFFFAOYSA-N

SMILES

C1=NC(=S)C2=C(N1)NC(=S)N2

Canonical SMILES

C1=NC(=S)C2=C(N1)NC(=S)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.